1-Cyclobutylpropan-1-one

Description

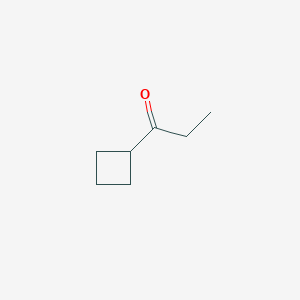

1-Cyclobutylpropan-1-one is a cyclic ketone featuring a cyclobutane ring directly attached to the carbonyl group of propanone. Cyclobutyl groups are known for their moderate ring strain (compared to the highly strained cyclopropane) due to the four-membered ring’s bond angle distortion, which influences reactivity and stability . The compound’s molecular formula is inferred as $ C7H{10}O $, with a molecular weight of 110.15 g/mol. Its synthesis likely involves cyclobutane ring formation via [2+2] cycloaddition or alkylation strategies, followed by ketone functionalization. Applications may span pharmaceutical intermediates or materials science, leveraging the cyclobutane ring’s unique stereoelectronic properties .

Properties

IUPAC Name |

1-cyclobutylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7(8)6-4-3-5-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUYAMSMLGMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6704-17-2 | |

| Record name | 1-cyclobutylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with propionyl chloride. The reaction typically proceeds under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-cyclobutylpropan-1-one may involve the catalytic hydrogenation of cyclobutylpropan-1-one precursors. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-cyclobutylpropan-1-one can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The ketone group in 1-cyclobutylpropan-1-one can undergo nucleophilic substitution reactions, particularly with organometallic reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in dry ether.

Major Products:

Oxidation: Cyclobutylpropanoic acid.

Reduction: Cyclobutylpropanol.

Substitution: Various substituted cyclobutyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclobutylpropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with unique mechanisms of action.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-cyclobutylpropan-1-one exerts its effects depends on its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Cyclobutylpropan-1-one with structurally related compounds, focusing on molecular features, reactivity, and applications:

Key Comparative Insights:

Ring Strain and Reactivity: Cyclopropane derivatives (e.g., 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one) exhibit higher ring strain (≈27 kcal/mol) than cyclobutane analogs (≈26 kcal/mol), leading to greater reactivity in ring-opening reactions or cycloadditions . Cyclobutylpropanone’s reduced strain may enhance thermal stability, favoring applications requiring prolonged shelf-life.

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic additions.

- Electron-donating groups (e.g., hydroxymethyl in ) stabilize the carbonyl via resonance, reducing reactivity but improving solubility.

Functional Group Diversity :

- Carboxylic acid and amide groups (e.g., 1-Carbamoylcyclobutane-1-carboxylic Acid ) expand utility in peptidomimetics or coordination chemistry.

- Bromine in indole derivatives () introduces sites for cross-coupling reactions, critical in medicinal chemistry.

Synthetic Applications: Cyclopropane ketones are often intermediates in natural product synthesis (e.g., terpenes) .

Research Findings and Limitations

- Synthesis Challenges : Cyclobutylpropan-1-one’s synthesis may require stringent conditions (e.g., UV light for [2+2] cycloadditions), unlike cyclopropane analogs that utilize Simmons–Smith reactions .

- Biological Activity : Cyclopropane derivatives show higher antimicrobial activity in some studies, attributed to increased membrane permeability from ring strain . Cyclobutane analogs are less explored but may offer reduced toxicity profiles.

- Data Gaps: Limited experimental data on 1-Cyclobutylpropan-1-one’s physicochemical properties (e.g., melting point, solubility) necessitates further characterization.

Biological Activity

1-Cyclobutylpropan-1-one, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclobutylpropan-1-one is characterized by a cyclobutyl group attached to a propanone structure. Its chemical structure can be represented as follows:

This compound is classified as a ketone and is known for its flammable nature and irritant properties, which necessitate careful handling in laboratory environments .

Pharmacological Effects

Research indicates that 1-Cyclobutylpropan-1-one exhibits various pharmacological activities, particularly as an agonist for G-protein coupled receptors (GPCRs). Specifically, it has been noted for its potential in treating metabolic disorders such as Type 2 diabetes through its interaction with GPR40 .

Key Findings:

- GPR40 Agonism : Compounds similar to 1-Cyclobutylpropan-1-one have shown promising results in enhancing insulin secretion and lowering blood glucose levels in rodent models .

- Antidiabetic Potential : The compound may help manage conditions associated with diabetes, including obesity and lipid disorders .

The mechanism by which 1-Cyclobutylpropan-1-one exerts its biological effects primarily involves the activation of GPR40, which plays a crucial role in glucose-dependent insulin secretion. This receptor's activation leads to improved glucose homeostasis and may provide therapeutic benefits for individuals with metabolic syndrome .

Study on Antidiabetic Effects

A notable study evaluated the effects of various compounds similar to 1-Cyclobutylpropan-1-one on glucose metabolism. The results indicated that these compounds significantly enhanced insulin secretion in response to glucose stimulation in vitro. This suggests a potential application of 1-Cyclobutylpropan-1-one in developing new antidiabetic therapies.

| Compound | Effect on Insulin Secretion | Reference |

|---|---|---|

| 1-Cyclobutylpropan-1-one | Increased secretion | |

| Similar Agonist A | Enhanced glucose uptake | |

| Similar Agonist B | Reduced fasting glucose levels |

Safety and Toxicity

While exploring the biological activity of 1-Cyclobutylpropan-1-one, it is essential to consider its safety profile. The compound is classified as an irritant and poses flammability risks, which should be taken into account during handling and application in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.